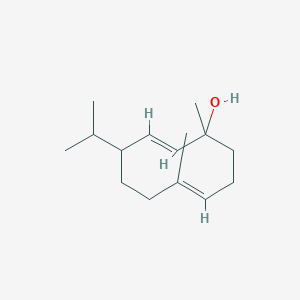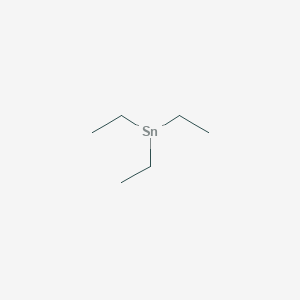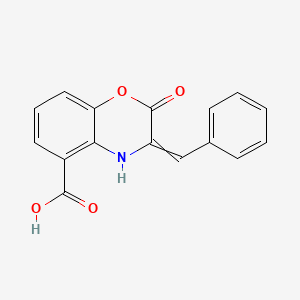
2-Hexaprenyl-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hexaprenyl-6-methoxyphenol is a monomethoxybenzene that is 6-methoxyphenol substituted by a (all-trans)-hexaprenyl group at position 2. It has a role as a Saccharomyces cerevisiae metabolite and a mouse metabolite.
belongs to the class of organic compounds known as 2-polyprenyl-6-methoxyphenols. 2-polyprenyl-6-methoxyphenols are compounds containing a polyisoprene chain attached at the 2-position of a 6-methoxyphenol group. Thus, is considered to be a quinone lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. exists in all eukaryotes, ranging from yeast to humans. In humans, is involved in ubiquinone biosynthesis pathway.
Wissenschaftliche Forschungsanwendungen
Proxies for Terrestrial Biomass
- Study : "Proxies for land plant biomass: closed system pyrolysis of some methoxyphenols" by C. Vane and G. Abbott (1999).
- Application : Investigating chemical changes in lignin during hydrothermal alteration, using methoxyphenols like 2-Hexaprenyl-6-methoxyphenol as proxies for terrestrial biomass.
- Key Findings : Methoxyphenols underwent pyrolysis, yielding products that suggest demethylation processes, critical for understanding biomass composition and transformation.
- Source : Organic Geochemistry.
Thermochemistry and Molecular Studies
- Study : "Pairwise substitution effects, inter- and intramolecular hydrogen bonds in methoxyphenols and dimethoxybenzenes" by M. Varfolomeev et al. (2010).
- Application : Examining methoxyphenols' thermochemical properties and their ability to form strong hydrogen bonds, which is crucial for antioxidants and biologically active molecules.
- Key Findings : Analysis of substituent effects and solution enthalpies of methoxyphenols, essential for understanding their properties and potential applications.
- Source : The journal of physical chemistry. B.
Atmospheric Reactivity and Environmental Impact
- Study : "Atmospheric reactivity of hydroxyl radicals with guaiacol" by Amélie Lauraguais et al. (2014).
- Application : Exploring the reaction of methoxyphenol with hydroxyl radicals, indicating its environmental impact, especially regarding biomass burning emissions.
- Key Findings : The study led to the identification of nitroguaiacols as gaseous oxidation products, helping in tracing biomass burning emissions.
- Source : Atmospheric Environment.
Antioxidant Activities Studies
- Study : "Media Effects on Antioxidant Activities of Phenols and Catechols" by L. Barclay et al. (1999).
- Application : Understanding the H-atom donating activities of methoxyphenols like this compound, important for their role as antioxidants.
- Key Findings : This study provided insights into how different solvents affect the antioxidant activities of methoxyphenols.
- Source : Journal of the American Chemical Society.
Eigenschaften
Molekularformel |
C37H56O2 |
|---|---|
Molekulargewicht |
532.8 g/mol |
IUPAC-Name |
2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-6-methoxyphenol |
InChI |
InChI=1S/C37H56O2/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)27-28-35-25-14-26-36(39-8)37(35)38/h14-15,17,19,21,23,25-27,38H,9-13,16,18,20,22,24,28H2,1-8H3/b30-17+,31-19+,32-21+,33-23+,34-27+ |
InChI-Schlüssel |
WVPRAWNIVDFQBO-DUBIXASGSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC=C1)OC)O)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)OC)O)C)C)C)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)OC)O)C)C)C)C)C)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


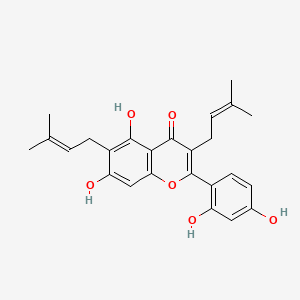
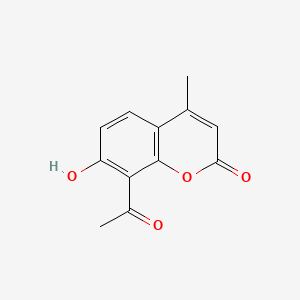
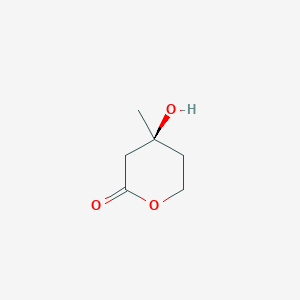
![4-oxo-N-phenyl-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B1234972.png)
